![molecular formula C11H8N4 B6598822 4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine CAS No. 158629-09-5](/img/structure/B6598822.png)
4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine
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Overview
Description
4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization under acidic or basic conditions . Another approach involves the use of halo-carbonyl compounds with 2-aminopyridines .
Industrial Production Methods: Industrial production of this compound may involve scalable multicomponent reactions and the use of green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and the use of green solvents like PEG-400 have been explored to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyrimidine derivatives .
Scientific Research Applications
Pharmacological Properties
The imidazo[1,2-a]pyridine scaffold has been recognized for its diverse biological activities. Research indicates that derivatives of this compound exhibit a range of pharmacological effects:
- Anticancer Activity : Compounds containing the imidazo[1,2-a]pyridine structure have been shown to inhibit c-KIT kinase, which is implicated in several cancers, including gastrointestinal stromal tumors (GISTs) and systemic mastocytosis. These compounds target various mutations of the c-KIT receptor, providing a therapeutic avenue for resistant cancer forms .
- Kinase Inhibition : The compound has been studied for its ability to inhibit Bruton’s tyrosine kinase (Btk), which is relevant in treating autoimmune diseases and inflammatory conditions. This inhibition can modulate B-cell activation, making it a candidate for therapies aimed at conditions like rheumatoid arthritis .
- Antimicrobial Properties : Some studies have reported the antibacterial activity of imidazo[1,2-a]pyridine derivatives against a variety of gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics .
Therapeutic Applications
The therapeutic implications of 4-{imidazo[1,2-a]pyridin-2-yl}pyridine are vast:
- Cancer Treatment : As mentioned previously, the ability to inhibit c-KIT makes this compound valuable in treating cancers associated with c-KIT mutations. Ongoing research is focused on optimizing these compounds for better efficacy and safety profiles .
- Autoimmune Disorders : The inhibition of Btk opens pathways for treating autoimmune diseases characterized by aberrant B-cell activation. Compounds derived from imidazo[1,2-a]pyridine are being explored for their effectiveness in managing conditions like lupus and multiple sclerosis .
- Neurodegenerative Diseases : Emerging studies suggest that certain derivatives may also target kinases involved in neurodegenerative diseases, such as Alzheimer's disease. These compounds could potentially inhibit kinases like CLK1 and DYRK1A, which are implicated in tau phosphorylation .
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the applications of 4-{imidazo[1,2-a]pyridin-2-yl}pyridine:
Mechanism of Action
The mechanism of action of 4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as enzyme inhibition in anti-inflammatory activity or DNA interaction in anticancer research .
Comparison with Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyrimidine: Known for its COX-2 inhibitory activity.
Imidazo[1,2-a]pyridine: Widely used in pharmaceutical chemistry for its diverse biological activities.
Uniqueness: 4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine stands out due to its unique fused ring structure, which imparts distinct chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and its broad range of scientific research applications further highlight its uniqueness .
Biological Activity
The compound 4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine is a member of the imidazo[1,2-a]pyridine family, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
This compound features a fused heterocyclic structure that contributes to its biological activity. The imidazo and pyridine rings offer multiple sites for chemical modification, enhancing its potential as a drug candidate.
Biological Activities
The biological activities of this compound have been explored in several contexts:
- Anticancer Activity : Several studies have indicated that imidazo[1,2-a]pyridines exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that derivatives of imidazo[1,2-a]pyridine showed potent activity against colon carcinoma with IC50 values in the low micromolar range .
- Antimicrobial Properties : Research has demonstrated that certain derivatives possess antibacterial and antifungal properties. For example, compounds derived from this scaffold have shown moderate activity against Gram-positive bacteria .
- Antiviral Effects : Recent findings suggest potential antiviral activity against SARS-CoV-2, with docking studies indicating strong binding affinities to viral proteins .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the imidazo and pyridine rings can significantly influence potency and selectivity.
Modification Position | Effect on Activity |
---|---|
3-position substitution | Increased lipophilicity and selectivity against cancer cells |
7-methoxy group | Enhanced parasite selectivity but reduced stability |
Halogen substitutions | Generally improve antiproliferative activity |
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of various imidazo[1,2-a]pyridine derivatives on human cancer cell lines, including HCT116 (colorectal carcinoma) and NCI-H460 (lung carcinoma). The most active compound demonstrated an IC50 value of approximately 0.7 µM against HCT116 cells .
Case Study 2: Antiviral Activity
In silico studies have highlighted the potential of this compound derivatives as inhibitors of the SARS-CoV-2 spike protein. Molecular docking analyses revealed binding affinities comparable to known inhibitors, suggesting their utility in COVID-19 treatment strategies .
Properties
IUPAC Name |
2-pyridin-4-ylimidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-4-13-11-14-10(8-15(11)7-1)9-2-5-12-6-3-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPPOERHGQPYGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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